molecular formula C10H9NO4S B363451 (2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)acetonitrile CAS No. 881044-61-7

(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)acetonitrile

Cat. No.: B363451
CAS No.: 881044-61-7
M. Wt: 239.25g/mol
InChI Key: MKLQRUHBXYASQJ-UHFFFAOYSA-N
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Description

(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)acetonitrile is a chemical compound with the molecular formula C10H9NO4S and a molecular weight of 239.25 g/mol . It is known for its versatile applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of (2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)acetonitrile typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under controlled pH conditions using aqueous sodium carbonate (Na2CO3) . This reaction yields the intermediate compound, which is then further reacted with acetonitrile to produce the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or aryl halides.

    Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to yield corresponding sulfonic acids or amides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)acetonitrile has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is utilized in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to various biological effects, such as antibacterial activity or enzyme regulation.

Comparison with Similar Compounds

(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)acetonitrile can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4S/c11-3-6-16(12,13)8-1-2-9-10(7-8)15-5-4-14-9/h1-2,7H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKLQRUHBXYASQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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